Metabolic Origin and Abundance Relative to Cisapride and Norcisapride
2-O-Desmethyl Cisapride is a minor O-demethylated metabolite of cisapride, constituting a significantly smaller fraction of the total metabolic profile compared to the major N-dealkylated metabolite norcisapride and the primary urinary metabolite 4-fluorophenyl sulfate. In rat studies, cisapride undergoes extensive metabolism to at least 30 metabolites, with N-dealkylation and aromatic hydroxylation representing the dominant pathways; O-demethylation of the benzamide methoxy group is a minor route [1].
| Evidence Dimension | Relative abundance in metabolic profile |
|---|---|
| Target Compound Data | Minor metabolite via O-demethylation pathway |
| Comparator Or Baseline | Norcisapride (major N-dealkylated metabolite); 4-fluorophenyl sulfate (major urinary metabolite) |
| Quantified Difference | Qualitative designation as minor vs. major pathways; exact percentages not reported |
| Conditions | In vivo rat studies following oral cisapride administration (10-160 mg/kg) |
Why This Matters
This distinct metabolic origin ensures that 2-O-Desmethyl Cisapride is a specific marker for O-demethylation activity and cannot be substituted by norcisapride or other major metabolites in bioanalytical assays.
- [1] Meuldermans, W., et al. (1988). Excretion and biotransformation of cisapride in rats after oral administration. Drug Metabolism and Disposition, 16(3), 410-418. PMID: 2900733. View Source
